1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKHSVMMFDKURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401222293 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401222293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439902-40-5 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-(4-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401222293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with glyoxal in the presence of ammonium acetate, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of 1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid typically involves the cycloaddition of isocyanoacetates with appropriate aryl derivatives. Research has shown that this compound can be derived from 1,5-diaryl-1H-imidazole-4-carboxylic acids through established synthetic routes that utilize intermediates such as diarylimidoyl chlorides and ethyl isocyanoacetate . The structural features, including the presence of a chlorophenyl group, enhance its biological activity by providing specific interactions with target proteins.
Antiviral Properties
Recent studies have indicated that derivatives of imidazole-5-carboxylic acids exhibit significant antiviral activity, particularly against HIV-1. For instance, compounds synthesized from 1H-imidazole-4-carboxylic acids have shown promising results in inhibiting HIV integrase activity. In one study, certain derivatives achieved over 50% inhibition at a concentration of 100 µM in cell-based assays, highlighting their potential as antiviral agents .
Herbicidal Activity
Another critical application of imidazole derivatives is in herbicide development. Compounds like 1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid have been explored for their herbicidal properties. They demonstrate selective action against various weeds while being less harmful to crops such as maize and rice. The ability to control weeds effectively without damaging useful plants makes these compounds valuable in agricultural practices .
Case Studies
Pharmacological Insights
The pharmacological profile of 1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid suggests it could serve as a lead compound for developing new drugs targeting viral infections or as an agrochemical for weed management. Its structural characteristics allow it to interact favorably with biological targets, enhancing its efficacy.
Conclusion and Future Directions
The applications of 1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid span multiple fields, including medicinal chemistry and agriculture. Its ability to inhibit viral replication and control weed populations presents significant opportunities for further research and development. Future studies should focus on optimizing its efficacy and safety profiles while exploring additional therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Imidazole Derivatives
Key Differences in Pharmacological Activity
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to its 4-fluorophenyl analog, which may exhibit altered receptor binding due to fluorine’s electronegativity and smaller atomic radius .
- Carboxylic Acid vs. Ester Derivatives : The free carboxylic acid in 1-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid allows for hydrogen bonding in enzyme interactions, whereas ester derivatives (e.g., ethyl or methyl esters) are often prodrugs with improved bioavailability .
- Benzimidazole vs. Imidazole Core : Benzimidazole derivatives like CV-11974 exhibit broader therapeutic applications (e.g., hypertension) due to their extended aromatic system and enhanced binding to G-protein-coupled receptors .
Biological Activity
1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article examines its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit potent antimicrobial properties. For instance, compounds related to 1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria. A study indicated that certain imidazole derivatives had minimal inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting their potential as effective antimicrobial agents .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | MIC (µg/mL) | Activity against |
|---|---|---|
| 3a | 15 | Gram-positive |
| 4 | 10 | Gram-negative |
| 5 | 12 | Broad-spectrum |
Antiviral Activity
In the context of antiviral research, imidazole derivatives have been evaluated for their efficacy against HIV-1. Notably, compounds derived from the imidazole structure have shown varying degrees of inhibition against HIV integrase, a crucial enzyme for viral replication. For example, certain derivatives exhibited over 50% inhibition in cell-based assays, indicating their potential as antiviral agents .
Table 2: Antiviral Efficacy of Imidazole Compounds
| Compound | % Inhibition at 100 µM | CC50 (µM) |
|---|---|---|
| 11a | 45 | >200 |
| 11b | 40 | 158.4 |
| 11h | 33 | 50.4 |
The biological activity of imidazole derivatives is often linked to their ability to interact with specific protein targets. For instance, structural studies have shown that these compounds can form hydrogen bonds with critical amino acid residues in target proteins such as HIV integrase. This interaction is essential for disrupting the viral life cycle and enhancing the compound's antiviral efficacy .
Case Studies
Several case studies highlight the effectiveness of imidazole derivatives in treating infections:
- Study on Bacterial Infections : A compound structurally similar to 1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid was tested against Staphylococcus aureus and showed significant antibacterial activity with an MIC of 10 µg/mL .
- HIV Research : In a study evaluating the interaction between imidazole derivatives and HIV integrase, several compounds demonstrated substantial inhibition rates, supporting their potential as therapeutic agents in HIV treatment strategies .
Structure-Activity Relationship (SAR)
The structure-activity relationship of imidazole derivatives indicates that modifications at specific positions on the imidazole ring can enhance biological activity. For example, the presence of halogen substituents on the phenyl ring has been correlated with increased potency against both bacterial and viral targets. This insight is crucial for guiding future drug design efforts aimed at optimizing efficacy while minimizing toxicity .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid?
The synthesis typically involves condensation reactions to form the imidazole core, followed by functionalization. For example:
- Step 1 : React 4-chloroaniline with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring.
- Step 2 : Introduce the carboxylic acid group via oxidation of a methyl substituent or hydrolysis of a pre-formed ester (e.g., using H₂SO₄/NaOH under reflux). Esters like isopropyl derivatives (e.g., as in IMAZA synthesis) can serve as intermediates .
- Step 3 : Purify via recrystallization or column chromatography. Validate purity using HPLC or melting point analysis.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- FTIR : Confirm the presence of carboxylic acid (–COOH, ~2500-3300 cm⁻¹ broad stretch) and imidazole (C=N, ~1600 cm⁻¹) groups .
- NMR : ¹H NMR can resolve aromatic protons (δ 7.2–8.0 ppm for 4-chlorophenyl) and imidazole protons (δ 7.5–8.5 ppm). ¹³C NMR identifies carbonyl carbons (~170 ppm) .
- X-ray crystallography : For structural elucidation, use SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
Q. What are the documented biological activities of structurally similar imidazole-5-carboxylic acid derivatives?
- Antimicrobial activity : Analogues like 1-(4-Fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxylic acid exhibit antibacterial properties, suggesting potential for SAR studies .
- Enzyme inhibition : Derivatives such as etomidate acid target adrenal enzymes (e.g., CYP11B), indicating possible endocrine applications .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
- Use single-crystal X-ray diffraction to determine bond lengths, angles, and torsion angles. SHELXL refinement can address discrepancies between computational models and experimental data (e.g., planar vs. non-planar imidazole rings) .
- Compare with DFT-optimized structures (e.g., using B3LYP/6-311++G(d,p)) to validate electronic effects .
Q. What strategies enable radiolabeling of this compound for theranostic applications?
- Iodine-123/131 labeling : Modify the 4-chlorophenyl group to incorporate a radioisotope via electrophilic substitution (e.g., using ICl or Bolton-Hunter reagent). IMAZA analogues demonstrate success in adrenal cancer imaging and therapy .
- Quality control : Validate radiochemical purity with radio-HPLC and assess stability in serum using TLC .
Q. How can computational modeling predict interactions with biological targets?
Q. What experimental approaches validate metabolic stability in preclinical studies?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. IMAZA derivatives showed improved stability over ester analogues .
- In vivo PK/PD : Administer radiolabeled compound to animal models and track biodistribution using SPECT/CT imaging .
Methodological Considerations
Q. How to address low yields in the final hydrolysis step of ester intermediates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
